Anticoccidial Potency Comparison Against Eimeria tenella
Diolmycin B1 (1,4‑di‑(4‑hydroxyphenyl)‑2,3‑butanediol) is 10‑ to 1000‑fold less potent than the indolyl‑containing diolmycin A1 and A2 congeners against Eimeria tenella in BHK‑21 cells. The quantitative hierarchy—A1 (0.02–2.0 µg/mL) > A2 (0.2–2.0 µg/mL) > B1 (20 µg/mL)—establishes that the absence of the indole moiety in the B‑series compounds imposes a substantial potency penalty [1]. This rank‑order potency profile is critical for selecting the appropriate diolmycin congener for anticoccidial drug discovery or resistance mechanism studies; B1 serves as the low‑potency scaffold control compound within the series.
A1: 0.02–2.0 µg/mL
A2: 0.2–2.0 µg/mL
| Evidence Dimension | Minimum inhibitory concentration (no schizont observed) in BHK-21 cell-based Eimeria tenella assay |
|---|---|
| Target Compound Data | 20 µg/mL (Diolmycin B1) |
| Comparator Or Baseline | Diolmycin A1: 0.02–2.0 µg/mL; Diolmycin A2: 0.2–2.0 µg/mL |
| Quantified Difference | B1 is 10‑fold less potent than A2 and up to 1000‑fold less potent than A1 (lower bound) |
| Conditions | In vitro Eimeria tenella schizont inhibition assay using BHK‑21 cells as host; compounds isolated from Streptomyces sp. WK‑2955 fermentation broth |
Why This Matters
Researchers requiring an anticoccidial diolmycin scaffold with attenuated potency for SAR deconvolution or resistance studies should select B1 over the highly potent A1/A2; procurement of the wrong congener invalidates potency benchmarking.
- [1] Tabata N, Tomoda H, Takahashi Y, Haneda K, Iwai Y, Woodruff HB, Omura S. Diolmycins, new anticoccidial agents produced by Streptomyces sp. I. J Antibiot (Tokyo). 1993;46(5):756-61. doi:10.7164/antibiotics.46.756. PMID: 8514630. View Source
